3-[(2,6-Difluorophenyl)methyl]azetidine hydrochloride
Description
Properties
IUPAC Name |
3-[(2,6-difluorophenyl)methyl]azetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N.ClH/c11-9-2-1-3-10(12)8(9)4-7-5-13-6-7;/h1-3,7,13H,4-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYJHKPVOGTJRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CC2=C(C=CC=C2F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,6-Difluorophenyl)methyl]azetidine hydrochloride typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as γ-chloroamines.
Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via nucleophilic substitution reactions, where a difluorobenzyl halide reacts with the azetidine ring.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time to ensure efficient cyclization and substitution reactions .
Chemical Reactions Analysis
Types of Reactions
3-[(2,6-Difluorophenyl)methyl]azetidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides under appropriate conditions.
Reduction: Reduction reactions can convert the azetidine ring to more saturated derivatives.
Substitution: Nucleophilic substitution reactions are common, where the difluorophenyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents are employed.
Major Products
The major products formed from these reactions include N-oxides, reduced azetidine derivatives, and substituted azetidines .
Scientific Research Applications
Scientific Research Applications
1. Chemistry:
- Building Block : Used as a precursor in the synthesis of more complex organic molecules.
- Reagent : Serves as a reagent in various organic reactions due to its functional group properties.
2. Biology:
- Antimicrobial Activity : Preliminary studies indicate potential effectiveness against Gram-positive bacteria, suggesting its application in developing new antimicrobial agents.
- Cancer Research : Investigated for its ability to modulate proteins associated with cancer progression and neurodegenerative diseases .
3. Medicine:
- Therapeutic Agent : Ongoing research explores its potential as a treatment for various diseases, particularly in oncology and neurology .
4. Material Science:
- New Materials Development : Utilized in creating new materials due to its unique chemical properties, which may enhance material performance in specific applications.
Case Studies
1. Study on Microtubule Dynamics
- A study evaluated structurally similar compounds' ability to prevent microtubule collapse associated with tau pathology. Findings suggest that compounds like this compound may improve microtubule stability in neurodegenerative models.
2. Antimicrobial Activity Assessment
Mechanism of Action
The mechanism of action of 3-[(2,6-Difluorophenyl)methyl]azetidine hydrochloride involves its interaction with specific molecular targets. The difluorophenyl group enhances its binding affinity to certain enzymes and receptors, leading to modulation of biological pathways . The azetidine ring’s strain and reactivity contribute to its unique chemical behavior and biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
Azetidine vs. Pyrrolidine/Piperazine Derivatives
- Molecular formula: C₁₀H₁₂ClF₂N (similar to the target compound). Purity: 95% . Applications: Used as a chiral building block in drug discovery.
1-[(2,6-Difluorophenyl)methyl]-4-[(2E)-3-(6-methoxynaphthalen-2-yl)but-2-en-1-yl]piperazine (RA[4,5]) :
Substituent Variations
- 3-(2,6-Difluorophenyl)azetidin-3-ol hydrochloride :
Table 1: Comparative Data for Selected Compounds
Key Observations:
- Synthetic Accessibility : The target compound’s synthesis likely involves alkylation of azetidine with 2,6-difluorobenzyl chloride, analogous to methods for pyrrolidine derivatives . However, lower yields (e.g., 21% for RA[4,5] ) suggest challenges in stabilizing small-ring systems.
- Purity : Piperazine derivatives (e.g., RA[4,5]) achieve 95% purity, comparable to pyrrolidine analogs, while ketamine-related compounds like 3-FDCK reach ≥98% purity due to optimized crystallization .
Commercial and Research Relevance
- Availability : The target compound is less accessible due to discontinuation , whereas pyrrolidine and piperazine analogs remain in production for drug discovery .
- Price Trends : Azetidine derivatives (e.g., 3-(2,6-difluorophenyl)azetidin-3-ol HCl) are priced higher (€174/100 mg) than pyrrolidine analogs (€263/1g), reflecting azetidine’s synthetic complexity .
Biological Activity
3-[(2,6-Difluorophenyl)methyl]azetidine hydrochloride is a compound of growing interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, antiviral, and anticancer properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features an azetidine ring substituted with a difluorophenyl group. Its chemical identity is characterized by the following:
- Chemical Formula : CHClFN
- CAS Number : 1354961-74-2
Antimicrobial Activity
Research indicates that azetidine derivatives exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures to this compound demonstrated effective antibacterial activity against various strains, including resistant bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Pseudomonas aeruginosa | 25 µg/mL |
The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways, similar to other azetidine derivatives .
Antiviral Activity
In vitro studies have shown that certain azetidine derivatives possess antiviral properties. For instance, a related compound demonstrated moderate inhibitory activity against human coronavirus (229E) with an EC of 45 µM. The antiviral mechanism is believed to involve interference with viral replication processes .
| Virus Type | EC (µM) |
|---|---|
| Human Coronavirus (229E) | 45 |
| Influenza A Virus H1N1 | 12 |
Anticancer Activity
A subset of azetidine derivatives has been evaluated for their cytotoxic effects against various cancer cell lines. Notably, compounds akin to this compound exhibited promising results in inhibiting cell proliferation.
| Cell Line | IC (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 14.5 |
| HCT-116 (Colon Cancer) | 97.9 |
These findings suggest potential applications in cancer therapy, particularly when combined with existing chemotherapeutics .
Case Studies and Research Findings
Several studies have focused on the biological activity of azetidine derivatives:
- Antimicrobial Efficacy : A study published in MDPI reported significant antibacterial activity for a series of azetidine derivatives against both Gram-positive and Gram-negative bacteria, indicating that modifications to the azetidine structure can enhance efficacy .
- Antiviral Screening : Research conducted on azetidinone compounds indicated that certain derivatives could inhibit viral replication effectively, showcasing the potential for drug development targeting viral infections .
- Cytotoxicity in Cancer Cells : Investigations into the anticancer properties of azetidine derivatives revealed that some compounds could induce apoptosis in cancer cells while exhibiting low toxicity to normal cells, highlighting their therapeutic potential .
Q & A
Q. What are the recommended synthetic routes for 3-[(2,6-Difluorophenyl)methyl]azetidine hydrochloride, and how do they compare in yield and purity?
Methodological Answer: A transition metal-free catalytic reduction method using HBPin (pinacolborane) and dry toluene has been reported for synthesizing structurally similar compounds like (2,6-difluorophenyl)methanamine hydrochloride. This approach avoids transition-metal contamination, which is critical for pharmacological studies . For azetidine-containing analogs, nucleophilic substitution or reductive amination may be employed. For example, 3-(2,6-difluorophenyl)pyrrolidine hydrochloride (95% purity) is synthesized via cyclization of precursor amines, followed by HCl salt formation . Comparative studies should evaluate reaction time, solvent choice (e.g., toluene vs. THF), and purification methods (e.g., recrystallization vs. column chromatography) to optimize yield and purity.
Q. How should researchers validate the purity and structural integrity of this compound?
Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) is standard for purity validation. For example, Tizanidine hydrochloride analysis uses a C18 column, 0.1% phosphoric acid/acetonitrile mobile phase, and 1.0 mL/min flow rate, achieving baseline separation of impurities . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, focusing on azetidine ring protons (δ 3.0–4.0 ppm) and difluorophenyl aromatic signals (δ 6.8–7.2 ppm). Mass spectrometry (ESI-MS) should match the molecular ion [M+H]⁺ for C₁₁H₁₂F₂N·HCl (calc. 247.08).
Q. What safety precautions are critical when handling this compound?
Methodological Answer: The compound is likely hygroscopic and reactive due to the azetidine ring and hydrochloride salt. Follow protocols for amine handling: use nitrogen-purged environments to prevent oxidation, wear nitrile gloves, and employ fume hoods for weighing. Waste must be neutralized (e.g., with 1M NaOH) before disposal, as residual HCl may corrode plumbing . For spills, absorb with inert material (e.g., vermiculite) and avoid aqueous rinsing to prevent exothermic reactions.
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for azetidine derivatives?
Methodological Answer: Contradictions may arise from differences in cell permeability, salt form stability, or assay conditions. For example, KHG26792 (an azetidine hydrochloride analog) showed melanogenesis inhibition via ERK/GSK3β pathways in B16F10 cells, but results may vary with cell line or compound batch . To address this:
- Standardize salt forms (e.g., hydrochloride vs. freebase) to control solubility.
- Use LC-MS to verify intracellular compound concentration post-treatment.
- Replicate assays in parallel with positive controls (e.g., α-MSH for melanogenesis studies).
Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?
Methodological Answer: Azetidine derivatives often suffer from rapid metabolism due to ring strain. Strategies include:
- Prodrug design : Esterification of the azetidine nitrogen to enhance stability, as seen in (+)-SNAP-7941, an MCHR1 antagonist with improved bioavailability .
- Co-solvent systems : Use 10% DMSO/30% PEG-400 in saline for intravenous administration to maintain solubility.
- Metabolic blocking : Introduce methyl groups at the benzylic position (2,6-difluorophenyl moiety) to slow CYP450-mediated oxidation .
Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?
Methodological Answer: Focus on modifying:
- Azetidine substituents : Replace the methyl group with bulkier substituents (e.g., tert-butyl) to enhance receptor binding, as demonstrated in morpholine-based analogs .
- Fluorine positioning : Compare 2,6-difluoro vs. 3,5-difluoro substitution on phenyl rings to assess steric/electronic effects on target engagement.
- Salt forms : Test hydrochloride vs. trifluoroacetate salts to balance solubility and membrane permeability .
Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?
Methodological Answer: Challenges include low plasma concentrations and matrix interference. A validated LC-MS/MS method is recommended:
- Extraction : Protein precipitation with acetonitrile (1:3 v/v) followed by SPE cleanup using C18 cartridges.
- Detection : MRM transitions for the compound (e.g., m/z 247 → 154) and internal standard (e.g., deuterated analog).
- Validation : Assess linearity (1–1000 ng/mL), precision (<15% RSD), and recovery (>80%) per FDA guidelines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
